12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)-
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Overview
Description
12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzoxepine ring fused to an indole moiety
Preparation Methods
One common synthetic route involves the intramolecular nucleophilic substitution at an indole β-position, with the departure of phenylsulphinate as a leaving group from nitrogen . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole β-position.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- involves its interaction with specific molecular targets and pathways. The presence of the dimethylaminopropyl group allows the compound to interact with biological receptors, potentially leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- can be compared with other similar compounds such as:
- 2benzoxepino[4,3-b]indol-11(6H,12H)-one : This compound has a similar benzoxepine-indole structure but lacks the dimethylaminopropyl group .
- 12-methylpyrido[4′,3′:3,4]oxepino[3,2-b]indol-5(6H,12H)-one : Another related compound with a pyrido-oxepino-indole structure .
The uniqueness of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(3-DIMETHYLAMINOPROPYL)- lies in its specific structural features and the presence of the dimethylaminopropyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37683-59-3 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H24N2O/c1-22(2)13-7-14-23-19-10-5-3-8-16(19)17-12-15-24-20-11-6-4-9-18(20)21(17)23/h3-6,8-11H,7,12-15H2,1-2H3 |
InChI Key |
IEEGBRXFJYMBKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4OCC3 |
Origin of Product |
United States |
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